molecular formula C19H23N3O4S B3014795 3-(phenylsulfonyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide CAS No. 2034400-67-2

3-(phenylsulfonyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide

Cat. No. B3014795
CAS RN: 2034400-67-2
M. Wt: 389.47
InChI Key: POQIZRZOXCYBRU-WKILWMFISA-N
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Description

3-(phenylsulfonyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide is a chemical compound that is commonly known as PSB-603. It is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is primarily expressed in immune cells. The P2X7 receptor is involved in several biological processes, including the regulation of inflammation, cell death, and immune response. PSB-603 has been extensively studied for its potential therapeutic applications in several diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

Scientific Research Applications

Antimicrobial Applications

Studies have demonstrated the synthesis and antimicrobial evaluation of novel compounds containing the phenylsulfonyl moiety. These compounds exhibit significant antimicrobial activities, surpassing the effectiveness of reference drugs against various bacterial and fungal strains. The antimicrobial efficacy has been attributed to the structural incorporation of sulfone groups, highlighting their potential in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019; El‐Wahab et al., 2015).

Synthesis of Heterocyclic Compounds

Research has focused on the synthesis of heterocyclic compounds incorporating the phenylsulfonyl group. These studies have led to the creation of polyfunctionally substituted thiophenes, pyrimidines, and other fused derivatives, showcasing the synthetic versatility and potential of these compounds in various chemical applications (Sherif & Hussein, 1997; Harb, Hussein, & Mousa, 2006).

Herbicidal Activity

The exploration of phenylsulfonylamino pyrimidine derivatives has revealed their definitive herbicidal activities. This research underscores the potential of such compounds in developing new herbicides, offering a promising avenue for agricultural applications (Huazheng, 2011).

Selective Serotonin Receptor Antagonists

Investigations into the derivatives of phenylsulfonylpyrazolo[1,5-a]pyrimidines as selective serotonin 5-HT6 receptor antagonists have shown promising results. These compounds have therapeutic significance for treating CNS diseases, highlighting the intersection of chemical synthesis and pharmaceutical applications in targeting specific receptors (Ivashchenko et al., 2012).

properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-pyrimidin-2-yloxycyclohexyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c23-18(11-14-27(24,25)17-5-2-1-3-6-17)22-15-7-9-16(10-8-15)26-19-20-12-4-13-21-19/h1-6,12-13,15-16H,7-11,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQIZRZOXCYBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CCS(=O)(=O)C2=CC=CC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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